![molecular formula C15H16N6O B5190343 N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5190343.png)
N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, commonly known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to study the role of sGC in various physiological and pathological processes.
作用機序
ODQ inhibits N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine by binding to the heme group of the enzyme and preventing the binding of nitric oxide (NO). NO activates this compound by binding to the heme group and stimulating the production of cyclic guanosine monophosphate (cGMP), which mediates the downstream effects of NO. ODQ blocks this pathway by preventing the binding of NO and inhibiting the production of cGMP.
Biochemical and Physiological Effects:
ODQ has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In vascular smooth muscle cells, ODQ inhibits the relaxation of blood vessels in response to NO, leading to vasoconstriction. In platelets, ODQ inhibits the activation of the cGMP-dependent protein kinase, leading to decreased platelet aggregation. In cancer cells, ODQ inhibits cell proliferation and induces apoptosis. In the brain, ODQ has been shown to protect against ischemic injury and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
ODQ has several advantages as a research tool, including its high potency and selectivity for N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, its ability to block the effects of NO in a reversible manner, and its wide range of effects on different physiological systems. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
将来の方向性
There are several areas of future research that could be pursued using ODQ as a tool. One area is the role of N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in cancer, where ODQ has shown promise as a potential therapeutic agent. Another area is the use of ODQ in combination with other drugs or therapies to enhance their effects. Finally, there is the potential for the development of new this compound inhibitors based on the structure of ODQ, which could have improved potency, selectivity, and safety profiles.
合成法
ODQ can be synthesized by a multi-step process involving the reaction of 2-methylbenzylamine with ethyl 2-bromoacetate to form 2-methylbenzyl 2-bromoacetate, which is then reacted with cyclopropylamine to form N-cyclopropyl-N'-(2-methylbenzyl)acetamide. The acetamide is then converted to the oxadiazole ring by reaction with chlorosulfonyl isocyanate and sodium azide, followed by reduction with sodium dithionite to form ODQ.
科学的研究の応用
ODQ has been extensively used in scientific research to study the role of N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in various physiological and pathological processes. This compound is a key enzyme in the nitric oxide signaling pathway, which plays a critical role in regulating vascular tone, platelet aggregation, inflammation, and other processes. ODQ has been used to investigate the effects of this compound inhibition on these processes, as well as to study the role of this compound in cancer, neurodegenerative diseases, and other conditions.
特性
IUPAC Name |
5-N-cyclopropyl-6-N-[(2-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-9-4-2-3-5-10(9)8-16-12-13(17-11-6-7-11)19-15-14(18-12)20-22-21-15/h2-5,11H,6-8H2,1H3,(H,16,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUFRKQVMOIKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC3=NON=C3N=C2NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
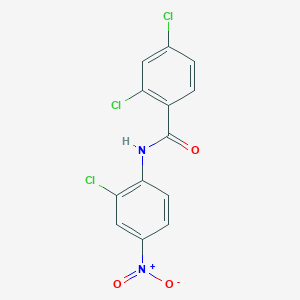

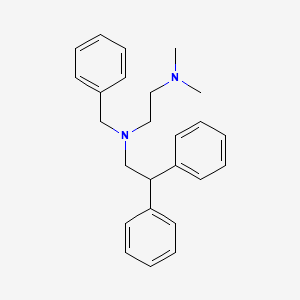
![1-{[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole](/img/structure/B5190296.png)
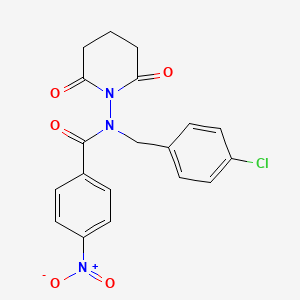
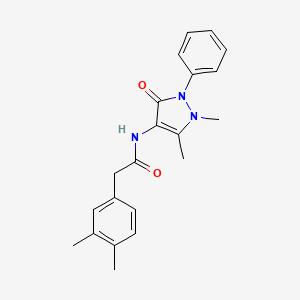
![phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5190312.png)
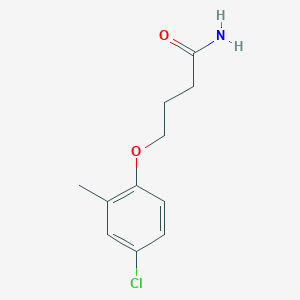

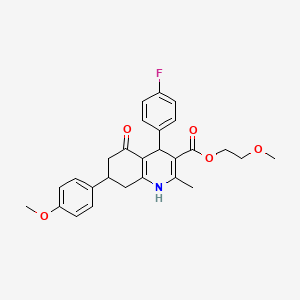

![N-(2-chlorophenyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5190341.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(1H-pyrazol-5-ylmethyl)amino]nicotinamide](/img/structure/B5190351.png)

